molecular formula C36H60O9 B13837266 Cabenoside D

Cabenoside D

Cat. No.: B13837266
M. Wt: 636.9 g/mol
InChI Key: XMWIWVZEGGOMAU-CDPRDXQRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Cabenoside D is typically isolated from natural sources, specifically from the methanol extract of lichen root . The extraction process involves the use of methanol as a solvent to obtain the compound in its pure form. Industrial production methods for this compound have not been extensively documented, and it is primarily obtained through laboratory-scale extraction processes.

Chemical Reactions Analysis

Cabenoside D undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cabenoside D has a wide range of scientific research applications, including:

Mechanism of Action

Cabenoside D exerts its effects through several mechanisms:

The molecular targets and pathways involved in these activities include the inhibition of specific enzymes and signaling pathways that mediate inflammation and viral activation.

Comparison with Similar Compounds

Cabenoside D is unique among triterpenoid glycosides due to its specific anti-inflammatory and antiviral properties. Similar compounds include other triterpenoid glycosides such as:

These compounds share structural similarities with this compound but may differ in their specific biological activities and mechanisms of action.

Properties

Molecular Formula

C36H60O9

Molecular Weight

636.9 g/mol

IUPAC Name

(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C36H60O9/c1-19(9-13-25(38)33(4,5)43)20-15-16-34(6)24-12-10-21-22(36(24,8)26(39)17-35(20,34)7)11-14-27(32(21,2)3)45-31-30(42)29(41)28(40)23(18-37)44-31/h10,19-20,22-25,27-31,37-38,40-43H,9,11-18H2,1-8H3/t19-,20-,22-,23-,24+,25-,27+,28-,29+,30-,31+,34+,35-,36+/m1/s1

InChI Key

XMWIWVZEGGOMAU-CDPRDXQRSA-N

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C

Origin of Product

United States

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